4,4'-oxybis[N-(naphthalen-2-yl)benzamide]
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Overview
Description
N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE is a complex organic compound characterized by the presence of naphthalene and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Naphthalen-2-ylamine: This is achieved through the reduction of 2-nitronaphthalene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation Reaction: Naphthalen-2-ylamine is then acylated with 4-chlorobenzoyl chloride in the presence of a base like pyridine to form N-(naphthalen-2-yl)-4-chlorobenzamide.
Nucleophilic Substitution: The final step involves the reaction of N-(naphthalen-2-yl)-4-chlorobenzamide with 4-hydroxybenzoic acid in the presence of a base such as potassium carbonate to yield N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)benzamide
- N-(cyano(naphthalen-1-yl)methyl)benzamide
- 9,10-di(naphthalen-2-yl)anthracene derivatives
Uniqueness
N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and biological research.
Properties
Molecular Formula |
C34H24N2O3 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-naphthalen-2-yl-4-[4-(naphthalen-2-ylcarbamoyl)phenoxy]benzamide |
InChI |
InChI=1S/C34H24N2O3/c37-33(35-29-15-9-23-5-1-3-7-27(23)21-29)25-11-17-31(18-12-25)39-32-19-13-26(14-20-32)34(38)36-30-16-10-24-6-2-4-8-28(24)22-30/h1-22H,(H,35,37)(H,36,38) |
InChI Key |
HEYROQOFIVLOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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